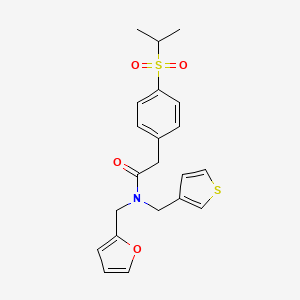

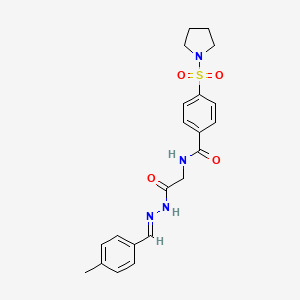

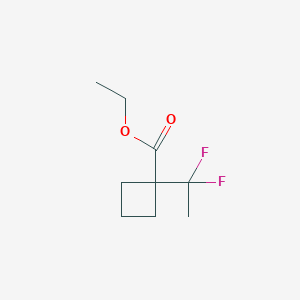

![molecular formula C19H18Cl2N4OS2 B2739960 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1215462-18-2](/img/structure/B2739960.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials, cyclization, and subsequent functional group modifications. Detailed synthetic pathways can be found in the literature .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, such as nucleophilic substitutions, acylations, and cyclizations. Researchers have explored its reactivity and potential applications in medicinal chemistry .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One of the notable applications of benzothiazole derivatives is in the field of corrosion inhibition. Hu et al. (2016) synthesized two benzothiazole derivatives to study their effect on steel corrosion in a hydrochloric acid solution. Their findings indicated that these inhibitors could offer extra stability and higher inhibition efficiencies against steel corrosion compared to previously reported benzothiazole family inhibitors. The study highlighted the potential of these compounds to be adsorbed onto surfaces through both physical and chemical means, enhancing corrosion protection (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Activity

Another area of application is in the development of antimicrobial and anti-inflammatory drugs. Lynch et al. (2006) prepared compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, showing that the hydrochloride salts of some derivatives exhibited anti-inflammatory activity. This suggests the potential of these compounds in medical applications, especially in treating inflammation-related conditions (Lynch et al., 2006).

Solar Cell Performance Improvement

In the field of renewable energy, specifically solar cell technology, Chu et al. (2011) investigated the role of dimethyl sulfoxide and dimethyl formamide in improving the morphology and performance of polycarbazole-based solar cells. Their research demonstrated that adjusting the solvent composition could lead to better domain structure and hole mobility in the active layer, significantly enhancing the photovoltaic performance of these solar cells (Chu et al., 2011).

Peptide Coupling

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP) has been identified as an efficient coupling reagent for conjugated carboxylic acids with methyl ester amino acids hydrochloride. Brunel et al. (2005) demonstrated the utility of this method in synthesizing various substituted amino acid derivatives, illustrating its importance in peptide coupling applications (Brunel et al., 2005).

Propiedades

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4OS2.ClH/c1-23(2)10-11-24(19-22-16-12(20)6-5-9-15(16)27-19)18(25)17-21-13-7-3-4-8-14(13)26-17;/h3-9H,10-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCWVVHGNGGQRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=NC4=CC=CC=C4S3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

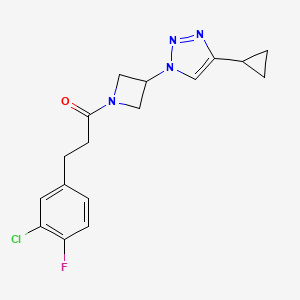

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2739879.png)

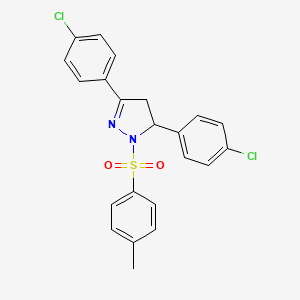

![4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid](/img/structure/B2739893.png)

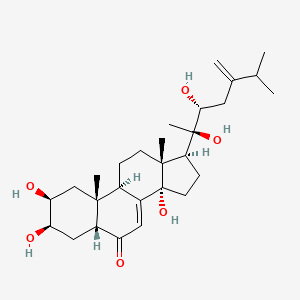

![Benzo[d][1,3]dioxol-5-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2739899.png)